N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbohydrazide
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Overview
Description
N’-((2-Hydroxynaphthalen-1-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by its unique structure, which includes a naphthalene ring, a thieno[2,3-c]pyrazole moiety, and a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((2-Hydroxynaphthalen-1-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide typically involves a multi-step process. One common method involves the condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide in the presence of a suitable catalyst, such as ammonium acetate, in ethanol . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-((2-Hydroxynaphthalen-1-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the naphthalene or thieno[2,3-c]pyrazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-((2-Hydroxynaphthalen-1-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal species.
Materials Science: It can be used as a ligand in the synthesis of metal complexes, which have applications in catalysis and materials science.
Catalysis: The compound’s unique structure allows it to act as a catalyst or catalyst precursor in various organic transformations.
Mechanism of Action
The mechanism of action of N’-((2-Hydroxynaphthalen-1-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit key bacterial enzymes such as adenylate kinase and peptide deformylase, disrupting essential cellular processes . Additionally, its ability to chelate metal ions can enhance its activity and specificity.
Comparison with Similar Compounds
Similar Compounds
N’-((2-Hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide: This compound shares a similar naphthalene-based structure but differs in the presence of a piperidine ring instead of the thieno[2,3-c]pyrazole moiety.
2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester: Another related compound with a naphthalene ring and a different heterocyclic system.
Uniqueness
N’-((2-Hydroxynaphthalen-1-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is unique due to its combination of a naphthalene ring, a thieno[2,3-c]pyrazole moiety, and a carbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H18N4O2S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H18N4O2S/c1-15-19-13-22(31-24(19)28(27-15)17-8-3-2-4-9-17)23(30)26-25-14-20-18-10-6-5-7-16(18)11-12-21(20)29/h2-14,29H,1H3,(H,26,30) |
InChI Key |
LAQICULVIKGLBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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